molecular formula C23H23BrN4O3S B6050080 5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B6050080
M. Wt: 515.4 g/mol
InChI Key: OKVDCLFERLLXMO-OPEKNORGSA-N
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Description

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that includes multiple functional groups and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. The introduction of the bromo and hydroxy groups is achieved through electrophilic aromatic substitution reactions, while the methoxymethyl and butyl groups are introduced through alkylation reactions. The final step involves the formation of the imine linkage through a condensation reaction between an amine and an aldehyde.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3S/c1-4-5-6-18-27-20-19-15(12-31-3)9-13(2)26-22(19)32-21(20)23(30)28(18)25-11-14-10-16(24)7-8-17(14)29/h7-11,29H,4-6,12H2,1-3H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVDCLFERLLXMO-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=O)N1N=CC3=C(C=CC(=C3)Br)O)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC2=C(C(=O)N1/N=C/C3=C(C=CC(=C3)Br)O)SC4=NC(=CC(=C24)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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